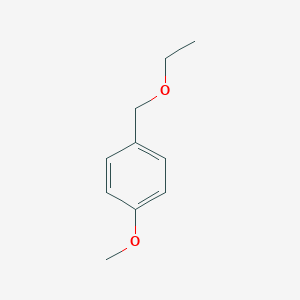

1-(ethoxymethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(ethoxymethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJDGWXCUOAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203758 | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55249-73-5 | |

| Record name | Ethyl 4-methoxybenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55249-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055249735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Ethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(ethoxymethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 1-(ethoxymethyl)-4-methoxybenzene

A Senior Application Scientist's Field-Proven Approach for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of 1-(ethoxymethyl)-4-methoxybenzene, a substituted aromatic ether with applications in organic synthesis. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Structural Verification

1-(ethoxymethyl)-4-methoxybenzene (C₁₀H₁₄O₂) is a molecule of interest in various synthetic pathways. Its structure, comprising a para-substituted benzene ring with methoxy and ethoxymethyl ether functionalities, necessitates a comprehensive analytical strategy to confirm connectivity and rule out isomeric possibilities. An erroneous structural assignment can have profound consequences, leading to failed syntheses, misinterpreted biological data, and significant delays in research and development timelines. This guide, therefore, presents a holistic and logical workflow for its definitive characterization.

The Analytical Blueprint: A Multi-Modal Spectroscopic and Chromatographic Approach

The structural elucidation of an organic molecule is akin to solving a puzzle, with each analytical technique providing a unique piece of the overall picture. For 1-(ethoxymethyl)-4-methoxybenzene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) provides a self-validating system of evidence.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and number of protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(ethoxymethyl)-4-methoxybenzene in deuterated chloroform (CDCl₃) at 400 MHz provides a wealth of structural information.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.28 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons on the benzene ring adjacent to the ethoxymethyl group. The electron-withdrawing effect of the ether oxygen deshields these protons. |

| ~6.90 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons on the benzene ring adjacent to the methoxy group. The electron-donating effect of the methoxy group shields these protons relative to H-2 and H-6. |

| ~4.55 | Singlet | 2H | -O-CH₂ -Ar | Methylene protons of the ethoxymethyl group directly attached to the aromatic ring. The proximity to the electronegative oxygen and the aromatic ring results in a significant downfield shift. |

| ~3.81 | Singlet | 3H | -O-CH₃ | Methyl protons of the methoxy group. The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

| ~3.55 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group. They are split into a quartet by the adjacent methyl protons (n+1 rule, 3+1=4). |

| ~1.24 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group. They are split into a triplet by the adjacent methylene protons (n+1 rule, 2+1=3). |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~159.2 | C-4 (Aromatic) | Aromatic carbon directly attached to the electron-donating methoxy group, resulting in a downfield shift. |

| ~130.5 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the ethoxymethyl group. |

| ~129.5 | C-2, C-6 (Aromatic) | Aromatic carbons adjacent to the ethoxymethyl group. |

| ~114.0 | C-3, C-5 (Aromatic) | Aromatic carbons adjacent to the methoxy group, shielded by its electron-donating effect. |

| ~71.8 | -O-CH₂ -Ar | Methylene carbon of the ethoxymethyl group directly attached to the aromatic ring. The attachment to oxygen and the ring causes a downfield shift. |

| ~66.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. Its attachment to oxygen results in a downfield shift. |

| ~55.3 | -O-CH₃ | Methyl carbon of the methoxy group. |

| ~15.2 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group, appearing in the typical aliphatic region. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified 1-(ethoxymethyl)-4-methoxybenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup : The analysis is performed on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typical. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 1-(ethoxymethyl)-4-methoxybenzene is expected to show characteristic absorption bands for its ether and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) | Stretching vibrations of the C-H bonds on the benzene ring and the alkyl chains. |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~1245 | Strong | C-O stretch (aryl ether) | Asymmetric stretching of the Ar-O-C bond of the methoxy group. This is a prominent and diagnostic peak for aryl ethers.[2][3] |

| ~1100 | Strong | C-O stretch (alkyl ether) | Asymmetric C-O-C stretching of the ethoxymethyl group. |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) | Out-of-plane bending of the C-H bonds on the para-disubstituted benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application : Place a small drop of liquid 1-(ethoxymethyl)-4-methoxybenzene directly onto the center of the ATR crystal.

-

Spectrum Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis : The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), 1-(ethoxymethyl)-4-methoxybenzene is expected to produce a molecular ion peak (M⁺˙) and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 166 | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₈H₉O₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage of the ethoxy group. |

| 135 | [C₉H₁₁O]⁺ | Loss of an ethoxy radical (•OCH₂CH₃). |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage with loss of the ethoxymethyl radical (•CH₂OCH₂CH₃). This is a very common and favorable fragmentation for benzyl ethers. |

| 107 | [C₇H₇O]⁺ | Loss of the entire ethoxymethyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : The sample can be introduced directly via a heated probe or, more commonly, as the eluent from a gas chromatograph (see GC-MS protocol).

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Confirmatory Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of the synthesized 1-(ethoxymethyl)-4-methoxybenzene and for confirming its identity by comparing its retention time and mass spectrum to a reference standard or library data.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of 1-(ethoxymethyl)-4-methoxybenzene (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC System :

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds.[4]

-

Injector : Use a split/splitless injector at a temperature of 250 °C. A split injection is appropriate for a relatively concentrated sample to avoid overloading the column.

-

Oven Program : A typical temperature program would be: initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C (hold for 5 minutes).

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1.0-1.5 mL/min.

-

-

MS System : The MS parameters are as described in the EI-MS protocol. The mass spectrometer will acquire spectra continuously as compounds elute from the GC column.

-

Data Analysis : The resulting chromatogram will show the separation of components in the sample over time. The peak corresponding to 1-(ethoxymethyl)-4-methoxybenzene should be integrated to determine its purity. The mass spectrum of this peak can then be extracted and analyzed as described previously.

Conclusion: A Convergence of Evidence

The structural elucidation of 1-(ethoxymethyl)-4-methoxybenzene is achieved through the logical and systematic application of multiple analytical techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. Finally, GC-MS serves to both assess the purity of the compound and provide a final, confirmatory data point. The convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure, a critical requirement for any research or development endeavor.

References

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]

-

NIST WebBook. (n.d.). Benzene, 1-ethoxy-4-methyl-. [Link]

-

ResearchGate. (2023). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

ResearchGate. (2008). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). [Link]

-

Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

-

Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]

Sources

Introduction: The Strategic Role of p-Methoxybenzyl Ethyl Ether in Synthesis

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxybenzyl Ethyl Ether

p-Methoxybenzyl ethyl ether, a member of the broader class of p-methoxybenzyl (PMB) ethers, is a key functional group in the toolkit of synthetic organic chemists. While seemingly a simple aromatic ether, its true value lies in its application as a protective group for alcohols. The p-methoxybenzyl group provides robust protection under a wide range of reaction conditions, yet it can be selectively removed under specific, mild oxidative conditions. This orthogonality makes it an invaluable asset in the multi-step synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development where precise control over reactive functional groups is paramount.

This guide offers a detailed exploration of the fundamental physical and chemical properties of p-methoxybenzyl ethyl ether. It provides researchers, scientists, and drug development professionals with the technical data, experimental protocols, and mechanistic insights required for its effective synthesis, application, and cleavage.

Physicochemical and Spectroscopic Profile

The physical characteristics and spectroscopic signature of p-methoxybenzyl ethyl ether are foundational to its handling, characterization, and application in a laboratory setting.

Core Physicochemical Properties

The properties of p-methoxybenzyl ethyl ether are dictated by its combination of a polar ether linkage, a nonpolar ethyl group, and a moderately polar p-methoxyphenyl group. While specific experimental data for p-methoxybenzyl ethyl ether is not widely published, its properties can be reliably inferred from analogous structures like p-methoxybenzyl alcohol and other aryl alkyl ethers.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₄O₂ | N/A |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | 1-((ethoxymethyl)methyl)-4-methoxybenzene | N/A |

| Appearance | Colorless to pale yellow oil | [2] |

| Boiling Point | Estimated > 200 °C at 760 mmHg | Inferred |

| Density | Estimated ~1.0-1.1 g/cm³ | Inferred from[3] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, Et₂O, EtOAc, THF). Insoluble in water. | [3] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the successful formation and cleavage of the ether.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint. Protons on carbons adjacent to an ether oxygen are characteristically shifted downfield to the 3.4 to 4.5 δ region.[4]

-

Aromatic Protons : Two doublets, integrating to 2H each, in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons (-O-C H₂-Ar) : A singlet at approximately δ 4.4-4.5 ppm (2H).

-

Methoxy Protons (-OC H₃) : A sharp singlet around δ 3.8 ppm (3H).

-

Ethyl Methylene Protons (-O-C H₂-CH₃) : A quartet around δ 3.5 ppm (2H).

-

Ethyl Methyl Protons (-O-CH₂-C H₃) : A triplet around δ 1.2 ppm (3H).

-

-

¹³C NMR Spectroscopy : Carbon atoms bonded to oxygen are shifted downfield, typically appearing in the 50-80 δ range.[4]

-

Aromatic Carbons : Signals between δ 114-160 ppm.

-

Benzylic Carbon (-O-C H₂-Ar) : Signal around δ 70-75 ppm.

-

Methoxy Carbon (-O CH₃) : Signal around δ 55 ppm.

-

Ethyl Methylene Carbon (-O-C H₂-CH₃) : Signal around δ 65-70 ppm.

-

Ethyl Methyl Carbon (-O-CH₂-C H₃) : Signal around δ 15 ppm.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the ether linkage. Aryl alkyl ethers display two characteristic strong C-O stretching absorptions at approximately 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[4][5][6] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the conversion of the parent alcohol.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 166 should be observable. The most prominent fragment ion is typically the highly stable p-methoxybenzyl cation (tropylium ion) at m/z = 121, resulting from the cleavage of the C-O bond.

Synthesis and Experimental Protocols

The formation of p-methoxybenzyl ethers is most reliably achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Protocol 1: Williamson Ether Synthesis of p-Methoxybenzyl Ethyl Ether

This protocol describes the reaction between sodium ethoxide and p-methoxybenzyl chloride. The fundamental principle is the Sₙ2 displacement of a halide by an alkoxide. The choice of a strong base (NaH) is crucial for the complete deprotonation of ethanol to form the nucleophilic ethoxide anion.

Step-by-Step Methodology:

-

Apparatus Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation : In the flask, prepare a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Alkoxide Formation : Slowly add a solution of absolute ethanol (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Ether Formation : Add a solution of p-methoxybenzyl chloride (1.0 equivalent) in anhydrous THF to the freshly prepared sodium ethoxide solution.

-

Reaction : Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure p-methoxybenzyl ethyl ether.[2]

Caption: Workflow for Williamson Ether Synthesis.

Chemical Reactivity: The Art of Selective Deprotection

The utility of the PMB group is defined by its cleavage conditions, which are orthogonal to many other common protecting groups.

Oxidative Cleavage

The electron-donating methoxy group at the para position makes the aromatic ring highly susceptible to oxidation. This electronic feature is exploited for selective deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] The reaction proceeds under neutral, mild conditions, leaving acid- and base-labile groups, as well as standard benzyl (Bn) ethers, intact.

Mechanism of DDQ-Mediated Cleavage: The reaction is initiated by the formation of a charge-transfer (CT) complex between the electron-rich PMB ether and the electron-poor DDQ. Subsequent hydride abstraction by DDQ from the benzylic position generates a stabilized oxocarbenium ion. This intermediate is then hydrolyzed by ambient water to release the free alcohol and p-methoxybenzaldehyde.[7]

Caption: Mechanism of PMB ether cleavage using DDQ.

Protocol 2: Oxidative Cleavage of a PMB Ether with DDQ

This protocol provides a general method for the deprotection of a PMB-protected alcohol.

Step-by-Step Methodology:

-

Dissolution : Dissolve the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio). The presence of water is essential for the final hydrolysis step.

-

DDQ Addition : Add DDQ (1.1-1.5 equivalents) portion-wise to the solution at room temperature. The reaction mixture typically turns dark green or brown upon formation of the charge-transfer complex.

-

Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed (usually 1-3 hours).

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography to isolate the deprotected alcohol.

Other Cleavage Methods

-

Acidic Cleavage : While less common due to its harshness, PMB ethers can be cleaved with strong acids like trifluoroacetic acid (TFA), often at elevated temperatures. This method is less selective than oxidative cleavage.[8][9]

-

Transetherification : Advanced methods, such as silver triflate (AgOTf)-promoted transetherification, allow for the exchange of the PMB group with other groups like allyl or benzyl from their respective bromides, offering alternative synthetic pathways.[10]

Applications in Drug Development and Organic Synthesis

The primary application of p-methoxybenzyl ether functionality is as a robust protecting group for alcohols. Its key advantages include:

-

Stability : It is stable to a wide array of non-oxidative conditions, including strong bases (e.g., organolithiums, Grignard reagents), nucleophiles, hydrides, and many catalytic hydrogenations that would cleave a standard benzyl ether.[11]

-

Orthogonality : The unique oxidative cleavage condition allows for its selective removal in the presence of many other protecting groups such as silyl ethers (TBDMS, TIPS), esters, acetals, and benzyl (Bn) ethers. This orthogonality is crucial in the synthesis of polyfunctional molecules.[12]

-

Mild Removal : Deprotection with DDQ occurs under neutral pH and at room temperature, preserving sensitive functional groups within the target molecule.[13]

Safety and Handling

As with all ethers, appropriate safety precautions must be observed.

-

General Handling : Use in a well-ventilated laboratory fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]

-

Flammability : Ethers are generally flammable. Keep away from ignition sources such as heat, sparks, and open flames.[15][16]

-

Peroxide Formation : While less prone than diethyl ether or THF, ethers can form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and stored in a cool, dark place.[16]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, which can cause vigorous reactions.[14][16]

References

-

PubChem. p-Methoxybenzyl-ethylether | C20H26O3. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. Synthesis of p-methoxybenzyl ether. PrepChem.com. Available at: [Link]

-

MarkHerb. SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. MarkHerb.com. Available at: [Link]

-

Figadère, B., & Franck, X. (2007). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of Chemical Research, 40(8), 669-678. Available at: [Link]

-

Dudley, G. B., et al. (2004). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, (8), 956-957. Available at: [Link]

-

ResearchGate. Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. ResearchGate. Available at: [Link]

-

Hamada, S., et al. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters, 22(14), 5486-5490. Available at: [Link]

- Dudley, G. B. (2009). Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods. Google Patents (US7960553B1).

-

SK. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Available at: [Link]

-

Poon, K. W., & Dudley, G. B. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. Organic Letters, 4(7), 1131-1133. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for [article title]. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. 2-Methoxybenzyl ethyl ether | C10H14O2. National Center for Biotechnology Information. Available at: [Link]

-

Kim, D., et al. (2021). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society, 143(1), 346-356. Available at: [Link]

-

Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. University of Wisconsin-Madison. Available at: [Link]

-

SpectraBase. A-Ethyl-P-methoxy-benzylalcohol. Wiley. Available at: [Link]

-

PubChem. Bis(3-methoxybenzyl) ether | C16H18O3. National Center for Biotechnology Information. Available at: [Link]

-

Soderberg, T. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]

-

Clark, C. R., & Abiedalla, Y. (2015). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry, 29(5), 427-434. Available at: [Link]

-

Química Organica.org. IR spectrum: Ethers. Available at: [Link]

-

Li, Y., et al. (2021). AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides. Organic Chemistry Frontiers, 8(15), 4058-4063. Available at: [Link]

-

NIST. 2,3-Epoxypropyl p-methoxyphenyl ether. NIST WebBook, SRD 69. Available at: [Link]

- Google Patents. Production process of p-methoxybenzyl alcohol. (CN106673985A).

-

LibreTexts Chemistry. 18.8: Spectroscopy of Ethers. Available at: [Link]

-

NIST. Ethyl ether. NIST WebBook, SRD 69. Available at: [Link]

Sources

- 1. 2-Methoxybenzyl ethyl ether | C10H14O2 | CID 105179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. IR spectrum: Ethers [quimicaorganica.org]

- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kiesslinglab.com [kiesslinglab.com]

- 10. AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]

- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [organic-chemistry.org]

- 14. markherb.com [markherb.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. fishersci.com [fishersci.com]

Introduction: Elucidating the Molecular Architecture of 1-(ethoxymethyl)-4-methoxybenzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(ethoxymethyl)-4-methoxybenzene

In the landscape of pharmaceutical and fine chemical synthesis, 1-(ethoxymethyl)-4-methoxybenzene (CAS No. 55249-73-5) serves as a valuable intermediate.[1] Its molecular structure, featuring a p-methoxybenzyl core protected by an ethoxymethyl group, offers a unique combination of stability and reactivity, making it a key building block in multi-step synthetic pathways.[1][2] Precise characterization of this compound is paramount to ensure purity, verify identity, and control reaction outcomes. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to define the structure of 1-(ethoxymethyl)-4-methoxybenzene. The interpretation herein is grounded in fundamental principles and data from structurally analogous compounds, offering a robust framework for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

To effectively interpret the spectroscopic data, we must first consider the distinct chemical environments within the 1-(ethoxymethyl)-4-methoxybenzene molecule.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=420721&t=l", label=""]; }

Caption: Molecular structure of 1-(ethoxymethyl)-4-methoxybenzene.

The structure can be dissected into four key regions, each producing a distinct spectroscopic signature:

-

The p-Disubstituted Benzene Ring: A symmetrical aromatic system where protons and carbons on opposite sides are chemically equivalent. This symmetry profoundly simplifies the NMR spectra.

-

The Methoxy Group (-OCH₃): A methyl group attached to the aromatic ring via an oxygen atom, expected to produce a sharp singlet in the ¹H NMR spectrum.

-

The Benzylic Methylene Bridge (-Ar-CH₂-O-): These protons are adjacent to both the aromatic ring and an ether oxygen, influencing their chemical shift.

-

The Ethoxy Group (-O-CH₂-CH₃): A classic ethyl group attached to an oxygen, which will exhibit a characteristic triplet and quartet pattern in the ¹H NMR spectrum due to spin-spin coupling.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is the cornerstone for identifying the structure of organic molecules. For 1-(ethoxymethyl)-4-methoxybenzene, the spectrum is predicted to be clean and highly informative due to the molecule's symmetry.

Predicted ¹H NMR Spectrum Analysis

The analysis anticipates five distinct signals in a deuterated chloroform (CDCl₃) solvent:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substitution pattern creates an AA'BB' system. The protons ortho to the methoxy group (H-3, H-5) are shielded relative to the protons ortho to the ethoxymethyl group (H-2, H-6). This results in two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The signals for H-2/H-6 are expected downfield from H-3/H-5 due to the slight electron-withdrawing nature of the adjacent ether linkage.

-

Benzylic Methylene Protons (-Ar-CH₂-O-): These two protons are chemically equivalent and are not adjacent to any other protons, resulting in a sharp singlet. Their position, between an aromatic ring and an oxygen atom, places their signal in the δ 4.4-4.6 ppm range.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and isolated, producing a characteristic singlet around δ 3.8 ppm.

-

Ethoxy Methylene Protons (-O-CH₂-CH₃): These two protons are adjacent to the three protons of the methyl group. According to the n+1 rule, their signal will be split into a quartet. The adjacent oxygen atom shifts this signal to approximately δ 3.5 ppm.

-

Ethoxy Methyl Protons (-O-CH₂-CH₃): These three protons are adjacent to the two methylene protons, resulting in a triplet around δ 1.2 ppm.

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-2, H-6 | ~7.28 | Doublet (d) | 2H |

| H-3, H-5 | ~6.88 | Doublet (d) | 2H |

| Ar-CH₂ -O | ~4.50 | Singlet (s) | 2H |

| O-CH₃ | ~3.80 | Singlet (s) | 3H |

| O-CH₂ -CH₃ | ~3.55 | Quartet (q) | 2H |

| O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(ethoxymethyl)-4-methoxybenzene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans for a high signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment. Due to the molecule's symmetry, 8 distinct carbon signals are expected.

Predicted ¹³C NMR Spectrum Analysis

-

Aromatic Carbons: Four signals are predicted for the aromatic region. The carbon bearing the methoxy group (C-4) is the most shielded aromatic carbon due to the oxygen's electron-donating effect. The carbon attached to the ethoxymethyl group (C-1) will be found further downfield. The equivalent C-3/C-5 and C-2/C-6 carbons will appear as two distinct signals.

-

Ether Carbons: The three carbons of the ether linkages (Ar-C H₂-O, O-C H₂-CH₃, and O-C H₃) will appear in the δ 55-100 ppm region. The benzylic carbon (Ar-C H₂-O) is expected around δ 72 ppm. The methoxy carbon is typically found near δ 55 ppm.[3] The methylene carbon of the ethoxy group will be in the δ 65-70 ppm range.

-

Aliphatic Carbon: The terminal methyl carbon of the ethoxy group is the most shielded carbon in the molecule and will appear furthest upfield, around δ 15 ppm.

Data Summary: Predicted ¹³C NMR

| Assigned Carbon | Predicted Chemical Shift (δ) ppm |

| C-4 (Ar-O) | ~159 |

| C-1 (Ar-C) | ~130 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~114 |

| Ar-C H₂-O | ~72 |

| O-C H₂-CH₃ | ~66 |

| O-C H₃ | ~55 |

| O-CH₂-C H₃ | ~15 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz spectrometer, operating at ~100 MHz for ¹³C.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectrum Analysis

The IR spectrum of 1-(ethoxymethyl)-4-methoxybenzene will be dominated by absorptions corresponding to its ether linkages and the aromatic ring.

-

C-O Ether Stretching: Two strong, characteristic C-O stretching bands are expected. The aryl-alkyl ether (Ar-O-CH₃) will produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch). The dialkyl ether linkage (-CH₂-O-CH₂-) will also contribute a strong C-O stretching band in the 1150-1085 cm⁻¹ range.

-

C-H Aromatic Stretching: A sharp peak just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponds to the C-H bonds of the benzene ring.

-

C-H Aliphatic Stretching: Stronger absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H bonds in the methoxy and ethoxymethyl groups.

-

C=C Aromatic Stretching: Medium to weak absorptions in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

Aromatic Bending (Out-of-Plane): A strong band in the 850-810 cm⁻¹ region is a key indicator of 1,4-disubstitution on a benzene ring.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H | Stretch |

| ~1610, ~1510 | Aromatic C=C | Stretch |

| ~1250 | Aryl-Alkyl C-O | Asymmetric Stretch |

| ~1120 | Dialkyl C-O | Stretch |

| ~1040 | Aryl-Alkyl C-O | Symmetric Stretch |

| ~830 | Aromatic C-H | Out-of-Plane Bend (p-sub) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place one drop of the neat liquid sample of 1-(ethoxymethyl)-4-methoxybenzene directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 1-(ethoxymethyl)-4-methoxybenzene is C₁₀H₁₄O₂, giving it a molecular weight of 166.22 g/mol .[1]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.

-

Base Peak: The most stable fragment, and thus the most abundant (base peak), is predicted to be the p-methoxybenzyl cation at m/z = 121 . This fragment is formed by the cleavage of the C-O bond between the benzylic carbon and the ethoxy group, a highly favorable process due to the resonance stabilization of the resulting carbocation.

-

Other Key Fragments:

-

m/z = 137: Loss of the ethyl group (•CH₂CH₃) from the molecular ion.

-

m/z = 91: Loss of formaldehyde (CH₂O) from the m/z=121 fragment, leading to the tropylium ion.

-

m/z = 59: The ethoxymethyl cation, [CH₂OCH₂CH₃]⁺, from cleavage of the Ar-CH₂ bond.

-

m/z = 45: The ethoxy cation, [OCH₂CH₃]⁺.

-

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#5F6368"];

M [label="[C₁₀H₁₄O₂]⁺˙\nm/z = 166\nMolecular Ion"]; F121 [label="[C₈H₉O]⁺\nm/z = 121\nBase Peak", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F137 [label="[C₉H₁₃O]⁺\nm/z = 137"]; F91 [label="[C₇H₇]⁺\nm/z = 91\nTropylium Ion"]; F59 [label="[C₃H₇O]⁺\nm/z = 59"];

M -> F121 [label="- •OCH₂CH₃"]; M -> F137 [label="- •CH₂CH₃"]; M -> F59 [label="- •Ar"]; F121 -> F91 [label="- CH₂O"]; }

Caption: Predicted EI fragmentation of 1-(ethoxymethyl)-4-methoxybenzene.

Data Summary: Predicted Key Mass Fragments

| m/z | Predicted Fragment Ion |

| 166 | [C₁₀H₁₄O₂]⁺˙ (Molecular Ion) |

| 137 | [M - C₂H₅]⁺ |

| 121 | [CH₃O-C₆H₄-CH₂]⁺ (Base Peak) |

| 91 | [C₇H₇]⁺ |

| 59 | [CH₂OCH₂CH₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

-

Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Parameters (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Processing: The instrument software will generate a mass spectrum plotting relative abundance against the mass-to-charge ratio (m/z). Identify the molecular ion and major fragment peaks.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a definitive and self-validating spectroscopic profile for 1-(ethoxymethyl)-4-methoxybenzene. The predicted spectra are characterized by the symmetry of the para-substituted ring, the distinct signals of the methoxy and ethoxy groups, and a highly predictable fragmentation pattern dominated by the stable p-methoxybenzyl cation. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important synthetic intermediate.

References

-

Yamada, Y., et al. (2023). Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether. The Journal of Physical Chemistry A, 127(23), 4940-4948. Available at: [Link][4][5]

-

NIST. Benzene, 1-ethoxy-4-methoxy-. NIST Chemistry WebBook. Available at: [Link][6]

-

The Royal Society of Chemistry (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link][3]

-

MySkinRecipes. 1-(Ethoxymethyl)-4-methoxybenzene. Available at: [Link][1]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link][2]

Sources

- 1. 1-(Ethoxymethyl)-4-methoxybenzene [myskinrecipes.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzene, 1-ethoxy-4-methoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis, Mechanism of Action, and Applications of 1-(Ethoxymethyl)-4-methoxybenzene

This guide provides a comprehensive technical overview of 1-(ethoxymethyl)-4-methoxybenzene, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis, its primary role as a protecting group, and its utility as a substrate in directed metalation reactions. The content is structured to provide not only procedural details but also the underlying mechanistic rationale, ensuring a thorough understanding for practical application.

Introduction: The Strategic Importance of 1-(Ethoxymethyl)-4-methoxybenzene

1-(Ethoxymethyl)-4-methoxybenzene, often utilized for the protection of hydroxyl groups and as a substrate for regioselective aromatic functionalization, is a key building block in multi-step organic synthesis. Its structure, featuring both a methoxy and an ethoxymethyl group on a benzene ring, imparts specific reactivity that can be strategically exploited. The ethoxymethyl (EOM) ether serves as a stable yet readily cleavable protecting group for phenols, offering an alternative to the more common methoxymethyl (MOM) group. Furthermore, the electron-donating nature of the alkoxy substituents activates the aromatic ring, and the coordinated directing effect of these groups enables highly regioselective ortho-functionalization through lithiation. This guide will explore these facets in detail, providing both theoretical understanding and practical protocols.

Synthesis of 1-(Ethoxymethyl)-4-methoxybenzene

The most common and efficient method for the synthesis of 1-(Ethoxymethyl)-4-methoxybenzene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Mechanism of Synthesis: Williamson Ether Synthesis

The synthesis proceeds via a two-step mechanism. First, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the corresponding sodium or potassium phenoxide. This step is crucial as it significantly increases the nucleophilicity of the oxygen atom. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl ethyl ether in an SN2 reaction, displacing the chloride leaving group to form the desired 1-(ethoxymethyl)-4-methoxybenzene.

// Reactants phenol [label="4-Methoxyphenol"]; base [label="Base (e.g., NaH)"]; phenoxide [label="Sodium 4-methoxyphenoxide"]; halide [label="Chloromethyl ethyl ether"]; product [label="1-(Ethoxymethyl)-4-methoxybenzene"]; salt [label="NaCl"];

// Nodes for reaction arrows plus1 [label="+"]; plus2 [label="+"]; arrow1 [label="→"]; arrow2 [label="→"];

// Deprotonation step {rank=same; phenol; plus1; base; arrow1; phenoxide;} phenol -> plus1 [style=invis]; plus1 -> base [style=invis]; base -> arrow1 [style=invis]; arrow1 -> phenoxide [style=invis];

// SN2 reaction step {rank=same; phenoxide; plus2; halide; arrow2; product; salt;} phenoxide -> plus2 [style=invis]; plus2 -> halide [style=invis]; halide -> arrow2 [style=invis]; arrow2 -> product [style=invis]; product -> salt [style=invis];

// Edges to show reaction flow phenol -> arrow1; base -> arrow1; arrow1 -> phenoxide; phenoxide -> arrow2; halide -> arrow2; arrow2 -> product; arrow2 -> salt; } dot Figure 1: General workflow for the Williamson ether synthesis of 1-(ethoxymethyl)-4-methoxybenzene.

Experimental Protocol: Synthesis of 1-(Ethoxymethyl)-4-methoxybenzene

This protocol is based on the general principles of the Williamson ether synthesis and is adapted for the specific reactants.[1][2][3][4][5]

Materials:

-

4-Methoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Chloromethyl ethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenol (1.0 eq).

-

Dissolve the 4-methoxyphenol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add chloromethyl ethyl ether (1.1 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(ethoxymethyl)-4-methoxybenzene.

| Reactant/Product | Role | Molar Equivalent |

| 4-Methoxyphenol | Starting material | 1.0 |

| Sodium Hydride | Base | 1.1 |

| Chloromethyl ethyl ether | Electrophile | 1.1 |

| 1-(Ethoxymethyl)-4-methoxybenzene | Product | - |

Table 1: Stoichiometry for the synthesis of 1-(ethoxymethyl)-4-methoxybenzene.

Mechanism of Action as a Phenolic Protecting Group

The ethoxymethyl (EOM) group is a valuable protecting group for phenols, exhibiting similar stability and reactivity to the more common methoxymethyl (MOM) group.[6][7] It is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and nucleophiles, but can be readily cleaved under acidic conditions.

Protection of Phenols

The mechanism of protection is the Williamson ether synthesis as detailed in the previous section. The choice of the EOM group over other protecting groups is often dictated by the specific requirements of the synthetic route, such as the need for a protecting group that can be removed under conditions that do not affect other sensitive functional groups.

Deprotection of the Ethoxymethyl Group

The cleavage of the EOM ether is typically achieved under acidic conditions. The mechanism involves the protonation of the ether oxygen of the ethoxymethyl group, followed by the departure of ethanol to form a resonance-stabilized oxonium ion. This intermediate is then attacked by a nucleophile (typically water present in the reaction mixture) to regenerate the phenol and produce formaldehyde and ethanol.

// Species protected_phenol [label="1-(Ethoxymethyl)-4-methoxybenzene"]; H_plus [label="H+"]; protonated_ether [label="Protonated Ether"]; oxonium_ion [label="Oxonium Ion"]; ethanol [label="Ethanol"]; water [label="H2O"]; phenol [label="4-Methoxyphenol"]; formaldehyde [label="Formaldehyde"]; H_plus_regenerated [label="H+"];

// Nodes for reaction arrows plus1 [label="+"]; plus2 [label="+"]; plus3 [label="+"]; arrow1 [label="⇌"]; arrow2 [label="→"]; arrow3 [label="→"];

// Protonation {rank=same; protected_phenol; plus1; H_plus; arrow1; protonated_ether;} protected_phenol -> plus1 [style=invis]; plus1 -> H_plus [style=invis]; H_plus -> arrow1 [style=invis]; arrow1 -> protonated_ether [style=invis];

// Formation of oxonium ion {rank=same; protonated_ether; arrow2; oxonium_ion; plus2; ethanol;} protonated_ether -> arrow2 [style=invis]; arrow2 -> oxonium_ion [style=invis]; oxonium_ion -> plus2 [style=invis]; plus2 -> ethanol [style=invis];

// Nucleophilic attack by water {rank=same; oxonium_ion; water; arrow3; phenol; plus3; formaldehyde; H_plus_regenerated;} oxonium_ion -> arrow3 [style=invis]; water -> arrow3 [style=invis]; arrow3 -> phenol [style=invis]; phenol -> plus3 [style=invis]; plus3 -> formaldehyde [style=invis]; formaldehyde -> H_plus_regenerated [style=invis];

// Edges protected_phenol -> arrow1; H_plus -> arrow1; arrow1 -> protonated_ether; protonated_ether -> arrow2; arrow2 -> oxonium_ion; arrow2 -> ethanol; oxonium_ion -> arrow3; water -> arrow3; arrow3 -> phenol; arrow3 -> formaldehyde; arrow3 -> H_plus_regenerated; } dot Figure 2: Mechanism of acid-catalyzed deprotection of the ethoxymethyl (EOM) group.

Experimental Protocol: Deprotection of 1-(Ethoxymethyl)-4-methoxybenzene

This protocol describes a general method for the acidic cleavage of EOM ethers.[8][9]

Materials:

-

1-(Ethoxymethyl)-4-methoxybenzene

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(ethoxymethyl)-4-methoxybenzene (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to yield 4-methoxyphenol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Directed Ortho-Metalation of 1-(Ethoxymethyl)-4-methoxybenzene

The alkoxy groups of 1-(ethoxymethyl)-4-methoxybenzene are powerful directing groups for ortho-lithiation.[10][11][12] The lone pairs on the oxygen atoms can coordinate to the lithium atom of an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. This results in the formation of a highly reactive aryllithium species that can be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Mechanism of Directed Ortho-Metalation

The reaction is initiated by the coordination of the lithium atom of the organolithium reagent to the oxygen atoms of the methoxy and/or ethoxymethyl groups. This coordination brings the organolithium base in close proximity to the ortho protons, facilitating their abstraction. The resulting aryllithium intermediate is stabilized by this intramolecular coordination. Subsequent reaction with an electrophile leads to the substitution of the lithium atom with the electrophilic moiety.

// Species starting_material [label="1-(Ethoxymethyl)-4-methoxybenzene"]; nBuLi [label="n-BuLi"]; intermediate [label="Lithiated Intermediate"]; electrophile [label="Electrophile (E+)"]; product [label="ortho-Substituted Product"]; butane [label="Butane"]; LiX [label="LiX"];

// Nodes for reaction arrows plus1 [label="+"]; plus2 [label="+"]; arrow1 [label="→"]; arrow2 [label="→"];

// Lithiation step {rank=same; starting_material; plus1; nBuLi; arrow1; intermediate; butane;} starting_material -> plus1 [style=invis]; plus1 -> nBuLi [style=invis]; nBuLi -> arrow1 [style=invis]; arrow1 -> intermediate [style=invis]; intermediate -> butane [style=invis];

// Electrophilic quench {rank=same; intermediate; plus2; electrophile; arrow2; product; LiX;} intermediate -> plus2 [style=invis]; plus2 -> electrophile [style=invis]; electrophile -> arrow2 [style=invis]; arrow2 -> product [style=invis]; product -> LiX [style=invis];

// Edges starting_material -> arrow1; nBuLi -> arrow1; arrow1 -> intermediate; arrow1 -> butane; intermediate -> arrow2; electrophile -> arrow2; arrow2 -> product; arrow2 -> LiX; } dot Figure 3: Mechanism of directed ortho-metalation and subsequent electrophilic quench.

Experimental Protocol: Ortho-Formylation of 1-(Ethoxymethyl)-4-methoxybenzene

This protocol outlines the ortho-formylation of 1-(ethoxymethyl)-4-methoxybenzene via directed lithiation followed by quenching with N,N-dimethylformamide (DMF).[1][13]

Materials:

-

1-(Ethoxymethyl)-4-methoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 1-(ethoxymethyl)-4-methoxybenzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the ortho-formylated product.

| Reaction | Electrophile | Expected Product |

| Ortho-Formylation | DMF | 2-(Ethoxymethyl)-5-methoxybenzaldehyde |

| Ortho-Carboxylation | CO₂ | 2-(Ethoxymethyl)-5-methoxybenzoic acid |

| Ortho-Silylation | TMSCl | 1-(Ethoxymethyl)-4-methoxy-2-(trimethylsilyl)benzene |

Table 2: Examples of electrophiles for quenching the lithiated intermediate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the ethoxymethyl group. The aromatic protons will appear as a set of doublets due to the para-substitution pattern. The methoxy group will be a singlet at approximately 3.8 ppm. The ethoxymethyl group will exhibit a singlet for the -OCH₂O- protons and a quartet and triplet for the ethyl group.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | ~6.9 | d | 2H |

| Aromatic (H-3, H-5) | ~6.8 | d | 2H |

| -OCH₂O- | ~5.2 | s | 2H |

| -OCH₃ | ~3.8 | s | 3H |

| -OCH₂CH₃ | ~3.7 | q | 2H |

| -OCH₂CH₃ | ~1.2 | t | 3H |

Table 3: Predicted ¹H NMR data for 1-(ethoxymethyl)-4-methoxybenzene.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the four distinct aromatic carbons, the methoxy carbon, and the three carbons of the ethoxymethyl group. The chemical shifts can be estimated based on additive rules and comparison with similar structures.[14][15]

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (C-OEt) | ~158 |

| C-4 (C-OMe) | ~154 |

| C-2, C-6 | ~116 |

| C-3, C-5 | ~115 |

| -OCH₂O- | ~94 |

| -OCH₂CH₃ | ~64 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~15 |

Table 4: Predicted ¹³C NMR data for 1-(ethoxymethyl)-4-methoxybenzene.

Conclusion

1-(Ethoxymethyl)-4-methoxybenzene is a valuable synthetic intermediate with well-defined reactivity. Its role as a robust protecting group for phenols, coupled with its ability to direct regioselective ortho-metalation, makes it a powerful tool in the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. The principles outlined herein are grounded in established organic chemistry and can be confidently applied to a variety of synthetic challenges.

References

- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.

- Williamson Ether Synthesis Lab Manual. (n.d.). Retrieved from a university chemistry department website.

- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry.

- MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains [Video]. YouTube.

- Experiment: Williamson Ether Synthesis of Ethoxybenzene. (n.d.). Science Learning Center, University of Michigan-Dearborn.

-

Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

- Directed Ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.

-

MySkinRecipes. (n.d.). 1-(Ethoxymethyl)-4-methoxybenzene. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). University of Richmond Chemistry.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. (n.d.). SciSpace.

- Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. (2001). Molecules, 6(11), 1007-1013.

- Myers, A. G. (n.d.).

- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2007). Tetrahedron Letters, 48(25), 4381-4384.

- Williamson Ether Synthesis. (2018). YouTube.

- Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by... (2021). ChemRxiv.

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2013). Molecules, 18(12), 15410-15439.

- Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). Molecules, 27(12), 3909.

- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry.

- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (2022). Green and Sustainable Chemistry, 12(4), 83-90.

- A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. (2000). Bulletin of the Korean Chemical Society, 21(7), 715-718.

- Romanelli, G., Autino, J. C., & Baronetti, G. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(11), 1007-1013.

- Marek, R., Lyčka, A., Kovaříková, P., & Sklenář, V. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 804-811.

- Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618-9621.

- Preparation of substituted aryl methoxymethyl ethers from phenols by anodic oxidation of the corresponding aryloxy acetic acids. (2020). Chemistry–A European Journal, 26(46), 10471-10475.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). University of Illinois Urbana-Champaign.

- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103.

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry. Chemical Reviews, 90(6), 879-933.

- The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. (2021). Beilstein Journal of Organic Chemistry, 17, 2775-2788.

- Electrophilic Aromatic Substitution: The Six Key Reactions. (2023, February 28). Master Organic Chemistry.

- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(6), 625-629.

- Berliner, M. A., & Belecki, K. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 84, 102.

- Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. (2005). The Journal of Organic Chemistry, 70(23), 9618–9621.

- Production method of chloromethyl ethyl ether. (2009). CN101372448A.

- A Technical Guide to the Spectroscopic Profile of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. (n.d.). BenchChem.

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. rsc.org [rsc.org]

- 15. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of p-anisyl ethyl ether

An In-depth Technical Guide to the Synthesis of p-Anisyl Ethyl Ether

Introduction: The Significance of p-Anisyl Ethyl Ether

p-Anisyl ethyl ether, also known as 4-ethoxyanisole, is an aromatic ether with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol [1]. This compound serves as a valuable building block and intermediate in various fields of organic synthesis. Its structure, featuring both methoxy and ethoxy groups on a benzene ring, makes it a subject of interest in studies involving nucleophilic bond cleavage and oxidation reactions[1]. Understanding its synthesis is fundamental for researchers requiring this specific structural motif for applications in materials science, fragrance development, and pharmaceutical research.

This guide provides a comprehensive review of the primary synthetic routes to p-anisyl ethyl ether, with a focus on the mechanistic principles, experimental protocols, and practical considerations essential for laboratory synthesis.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and widely employed method for preparing asymmetrical ethers like p-anisyl ethyl ether is the Williamson ether synthesis.[2][3] This classic reaction, developed by Alexander Williamson in 1850, involves the nucleophilic substitution (Sₙ2) reaction between an alkoxide (or phenoxide) ion and a primary alkyl halide.[2][4][5]

Mechanistic Rationale and Reactant Selection

The synthesis of p-anisyl ethyl ether via the Williamson reaction presents two theoretical pathways:

-

Pathway A: Reaction of p-methoxyphenoxide with an ethyl halide.

-

Pathway B: Reaction of sodium ethoxide with p-chloro-, bromo-, or iodoanisole.

Pathway A is overwhelmingly preferred. The Williamson synthesis proceeds via an Sₙ2 mechanism, which requires the nucleophile to perform a backside attack on the electrophilic carbon.[2][6] This mechanism is highly sensitive to steric hindrance at the electrophilic center.

-

In Pathway A , the electrophile is a primary ethyl halide (e.g., ethyl bromide). Primary carbons are unhindered and ideal substrates for Sₙ2 reactions.[5][7]

-

In Pathway B , the electrophile is an aryl halide. The carbon of the benzene ring is sp² hybridized and sterically hindered, making a direct Sₙ2 attack exceptionally difficult. Furthermore, elimination reactions become a significant competing pathway with secondary and tertiary alkyl halides, and are also a consideration with sterically hindered bases.[4][8]

Therefore, the logical and effective approach is to use the phenoxide of p-methoxyphenol as the nucleophile and an ethylating agent as the electrophile.

Visualizing the Mechanism

The reaction proceeds in two fundamental steps:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of p-methoxyphenol, forming the highly nucleophilic p-methoxyphenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks the primary carbon of the ethylating agent, displacing the leaving group in a concerted Sₙ2 fashion.

Caption: Mechanism of the Williamson Ether Synthesis for p-Anisyl Ethyl Ether.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Williamson ether synthesis.[9][10]

Materials:

-

p-Methoxyphenol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethyl bromide (EtBr) or Diethyl sulfate ((Et)₂SO₄)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt. The choice of a polar aprotic solvent like DMF can accelerate the rate of this Sₙ2 reaction.[11]

-

Ethylating Agent Addition: Add the ethylating agent (e.g., ethyl bromide, 1.2 eq) to the mixture dropwise.

-

Reaction: Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-methoxyphenol) is consumed.[12]

-

Workup:

-

Cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M NaOH solution (to remove any unreacted phenol), and finally with brine.[13]

-

-